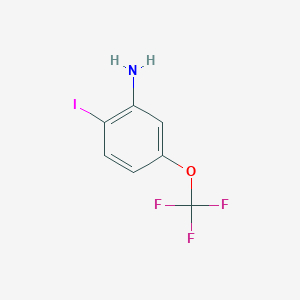![molecular formula C13H21NO3 B3170124 (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine CAS No. 940356-59-2](/img/structure/B3170124.png)
(Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine
Vue d'ensemble
Description
“(Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine” is a small molecule . It belongs to the class of organic compounds known as amphetamines and derivatives, which are organic compounds containing or derived from 1-phenylpropan-2-amine .
Synthesis Analysis
A series of novel 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives were prepared by the click reaction of (E)-N-(prop-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl) acrylamide with different aryl azides . The synthesized compounds were characterized by 1H and 13C NMR and mass spectra and elemental analyses .Molecular Structure Analysis
The molecular formula of this compound is C13H21NO3 . The molecular weight is 239.31 . The InChI Key is WGTASENVNYJZBK-UHFFFAOYSA-N .Applications De Recherche Scientifique
DNA Binding Polymers :
- A study developed a water-soluble cationic polythiophene derivative, which can bind DNA and form polyplexes, hinting at its potential as a theranostic gene delivery vehicle (Carreon et al., 2014).
Structural and Computational Analysis :
- Research on cathinones, including compounds structurally related to (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine, has been conducted using techniques like FTIR, UV–Vis, and NMR spectroscopy, and X-ray diffraction, contributing to our understanding of these compounds' molecular structures (Nycz et al., 2011).
Drug Development :
- A novel κ-opioid receptor antagonist, which is chemically related to this compound, has shown potential in treating depression and addiction disorders, demonstrating the therapeutic potential of such compounds (Grimwood et al., 2011).
Asymmetric Synthesis of Medicinal Compounds :
- An efficient asymmetric synthesis method for anxiolytic drugs using a key intermediate structurally related to this compound has been developed, highlighting its importance in pharmaceutical synthesis (Narsaiah & Nagaiah, 2010).
Metal Ion Binding and Fluorescence Properties :
- Studies on derivatives of tris((6-phenyl-2-pyridyl)methyl)amine, including this compound, have explored their metal ion affinities and fluorescence properties, offering insights into their potential applications in materials science (Liang et al., 2009).
Cancer Research and Kinase Inhibition :
- A series of derivatives, including 3-(N-alkyl-N-phenylamino)propan-2-ol, were synthesized and evaluated for their inhibitory activity against Src kinase and anticancer activity, demonstrating the relevance of such compounds in cancer research (Sharma et al., 2010).
Safety and Hazards
Orientations Futures
Compounds with similar structures have shown a variety of biological activities, indicating their potential as valuable agents across a wide range of biomedical applications . Therefore, further investigation into the properties and potential uses of “(Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine” could be beneficial.
Mécanisme D'action
Target of Action
The primary targets of (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine are Taq polymerase and telomerase . Taq polymerase is a thermostable DNA polymerase named after the thermophilic bacterium Thermus aquaticus from which it was originally isolated. Telomerase is an enzyme that adds DNA sequence repeats to the 3’ end of DNA strands in the telomere regions, which are found at the ends of eukaryotic chromosomes .
Mode of Action
This compound inhibits Taq polymerase and telomerase . It also triggers caspase activation by a possible oxidative mechanism, down-regulates ERK2 (Extracellular Signal Regulated Kinase 2) protein, and inhibits ERKs phosphorylation without acting directly on microtubules and tubulin .
Biochemical Pathways
The compound affects the pathways involving Taq polymerase, telomerase, and ERK2 . The inhibition of these enzymes and proteins can lead to a variety of downstream effects, including the disruption of DNA replication and cell division, and the regulation of various cellular processes such as proliferation, differentiation, and cell cycle progression .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of Taq polymerase and telomerase, triggering of caspase activation, down-regulation of ERK2 protein, and inhibition of ERKs phosphorylation . These effects can lead to the disruption of DNA replication and cell division, and the regulation of various cellular processes .
Analyse Biochimique
Biochemical Properties
(Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been shown to inhibit tubulin polymerization, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), and histone lysine-specific demethylase 1 (HLSD1) . These interactions are essential for its anti-cancer, anti-fungal, and anti-bacterial properties.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to down-regulate ERK2 protein and inhibit ERKs phosphorylation . These effects contribute to its potential as an anti-cancer agent.
Molecular Mechanism
The molecular mechanism of this compound involves several binding interactions with biomolecules. It inhibits enzymes such as tubulin and Hsp90 by binding to their active sites, leading to enzyme inhibition . Additionally, it triggers caspase activation through a possible oxidative mechanism and down-regulates specific proteins involved in cell signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it maintains its biological activity over extended periods, making it suitable for long-term in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects, while higher doses may lead to toxic or adverse effects. Threshold effects have been observed, indicating the importance of dosage optimization in preclinical studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that modulate metabolic flux and metabolite levels. These interactions are crucial for its biological activity and therapeutic potential .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall efficacy and safety .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. Targeting signals and post-translational modifications direct it to specific compartments or organelles, where it exerts its biological effects .
Propriétés
IUPAC Name |
N-[(3,4,5-trimethoxyphenyl)methyl]propan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-9(2)14-8-10-6-11(15-3)13(17-5)12(7-10)16-4/h6-7,9,14H,8H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFJYVAIIKJKCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC(=C(C(=C1)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



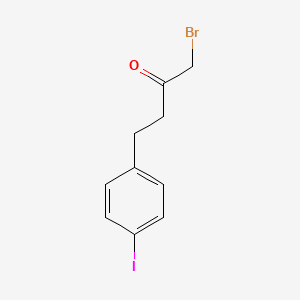
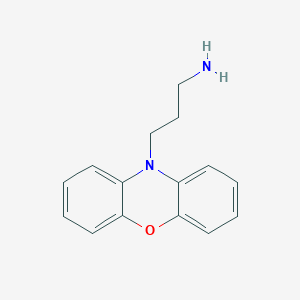
![(3'-Nitro-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-3-yl)-carbamic acid tert-butyl ester](/img/structure/B3170063.png)
amine](/img/structure/B3170080.png)
![{[2-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine](/img/structure/B3170084.png)
![N-[4-(benzyloxy)benzyl]propan-2-amine](/img/structure/B3170092.png)
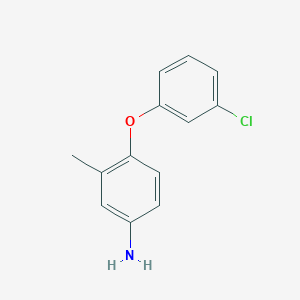
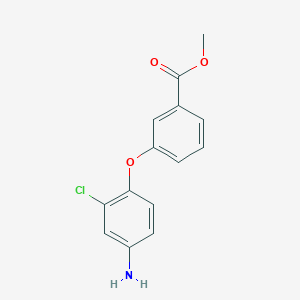
amine](/img/structure/B3170132.png)
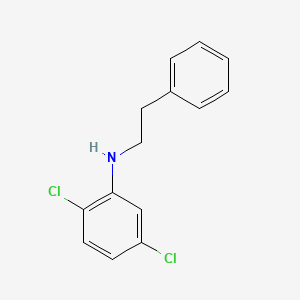
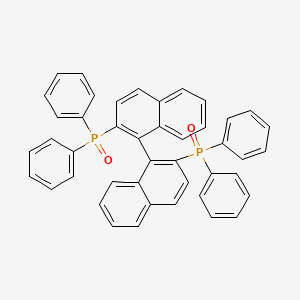
![(E)-4-[4-(1-Azepanylcarbonyl)anilino]-4-oxo-2-butenoic acid](/img/structure/B3170151.png)

